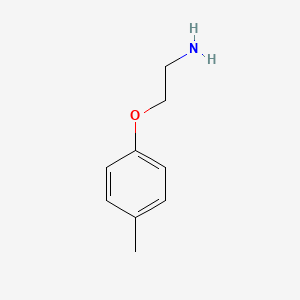

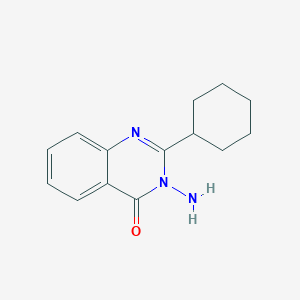

![molecular formula C13H16N6O B1299440 2-[5-(4-氨基苯基)-四唑-2-基]-1-吡咯烷-1-基-乙酮 CAS No. 436092-94-3](/img/structure/B1299440.png)

2-[5-(4-氨基苯基)-四唑-2-基]-1-吡咯烷-1-基-乙酮

描述

The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with tetrazole and amino-phenyl groups, which can provide insight into the chemical behavior and properties of similar structures. For instance, the paper titled "2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist" discusses a compound with a tetrazole group that exhibits significant biological activity as an mGlu5 receptor antagonist, indicating that tetrazole-containing compounds can have notable interactions with biological systems .

Synthesis Analysis

The synthesis of metal complexes with Schiff bases derived from tetrazole-containing ligands is described in the first paper. The Schiff base is synthesized by condensing 2-pyridine carboxaldehyde with 2-amino-5-(phenyl-1,3,4-oxadiazole) in an alcoholic medium, which suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a different compound through X-ray crystallography. It describes how the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bonding. This information is relevant as it gives an idea of how the molecular structure of compounds with similar features, such as tetrazole rings, might be analyzed and what kind of intermolecular interactions could be expected .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone," they do provide insights into the reactivity of related compounds. For example, the Schiff base ligands in the first paper are used to form metal complexes, indicating that the amino group in the compound of interest might also act as a coordination site for metal ions .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of the compound . However, the first paper's discussion of thermodynamic parameters such as ΔE*, ΔH*, ΔS*, and ΔG* for the synthesized metal complexes suggests that similar analyses could be conducted for the compound of interest to determine its stability and reactivity under various conditions . The second paper's mention of crystal packing and hydrogen bonding interactions also implies that the compound might exhibit solid-state properties that could be characterized by similar techniques .

科学研究应用

-

2-Amino-4-phenyl-5-tetradecylthiazole :

- Application: This compound acts as a ligand for functionalizing silica-based adsorbents .

- Method: The exact method of application is not specified, but it likely involves chemical reactions with silica-based adsorbents .

- Results: The results or outcomes of this application are not specified in the source .

-

5-Amino-3-(4-methylphenyl)pyrazole :

- Application: This compound is used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .

- Method: The synthesis involves reactions under microwave conditions and in the absence of solvent .

- Results: The results or outcomes of this application are not specified in the source .

- 2-Aminothiazole-Based Compounds :

- Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

- Method: The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

- Results: The results or outcomes of this application are not specified in the source .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. The compound could also be harmful or toxic if ingested, inhaled, or in contact with skin .

未来方向

属性

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGUEYCDLJEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360628 | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone | |

CAS RN |

436092-94-3 | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

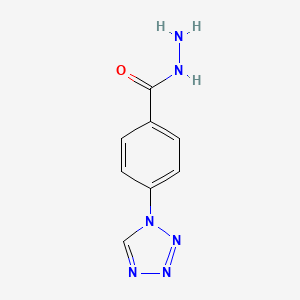

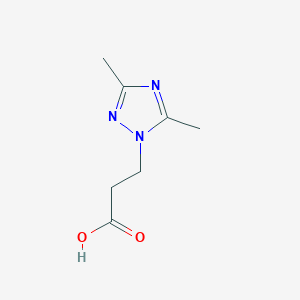

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

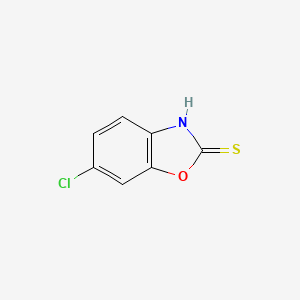

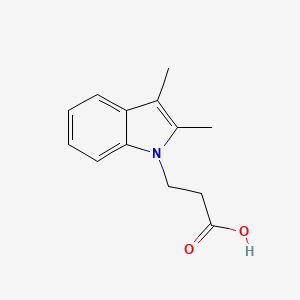

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

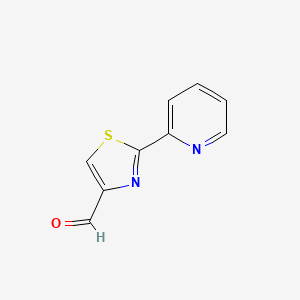

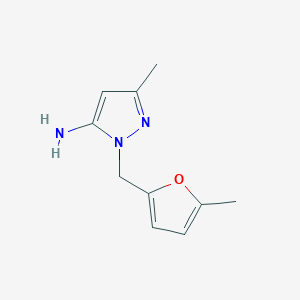

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)